molecular formula C6H5I2NO B11947386 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde CAS No. 49569-09-7

3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B11947386
CAS No.: 49569-09-7
M. Wt: 360.92 g/mol
InChI Key: BVPOLHJTZMIGEV-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5I2NO. This compound is characterized by the presence of two iodine atoms at positions 3 and 5, a methyl group at position 4, and an aldehyde group at position 2 on the pyrrole ring. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde typically involves the iodination of 4-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

    Oxidation: 3,5-Diiodo-4-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3,5-Diiodo-4-methyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its reactivity and binding affinity to certain molecular targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at position 4.

    4-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodine atoms at positions 3 and 5.

    3,4-Diiodo-1H-pyrrole-2-carbaldehyde: Iodine atoms are at positions 3 and 4 instead of 3 and 5.

Uniqueness

3,5-Diiodo-4-methyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of iodine atoms and a methyl group on the pyrrole ring can result in distinct properties compared to other similar compounds.

Properties

CAS No.

49569-09-7

Molecular Formula

C6H5I2NO

Molecular Weight

360.92 g/mol

IUPAC Name

3,5-diiodo-4-methyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C6H5I2NO/c1-3-5(7)4(2-10)9-6(3)8/h2,9H,1H3

InChI Key

BVPOLHJTZMIGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1I)C=O)I

Origin of Product

United States

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